molecular formula C6H10N2O2 B13329332 (2S)-2-Amino-5-cyanopentanoic acid

(2S)-2-Amino-5-cyanopentanoic acid

Cat. No.: B13329332
M. Wt: 142.16 g/mol
InChI Key: AAWKBLYYEHJYCW-YFKPBYRVSA-N
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Description

(2S)-2-Amino-5-cyanopentanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) at the second carbon and a cyano group (-CN) at the fifth carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-5-cyanopentanoic acid can be achieved through several methods. One common approach involves the use of dynamic kinetic resolution of the corresponding racemate. This method allows for the selective production of the desired enantiomer by using chiral catalysts or reagents .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-5-cyanopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo compounds.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.

Major Products:

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amino acids or nitriles.

Scientific Research Applications

Chemistry: (2S)-2-Amino-5-cyanopentanoic acid is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding mechanisms. Its incorporation into peptides and proteins can provide insights into the structure-function relationships of biomolecules.

Medicine: This compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-5-cyanopentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: (2S)-2-Amino-5-cyanopentanoic acid is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various reactions and form stable derivatives makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(2S)-2-amino-5-cyanopentanoic acid

InChI

InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-3,8H2,(H,9,10)/t5-/m0/s1

InChI Key

AAWKBLYYEHJYCW-YFKPBYRVSA-N

Isomeric SMILES

C(CC#N)C[C@@H](C(=O)O)N

Canonical SMILES

C(CC#N)CC(C(=O)O)N

Origin of Product

United States

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